molecular formula C18H13N5O2S B3006338 2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine CAS No. 1208628-18-5

2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine

Cat. No.: B3006338
CAS No.: 1208628-18-5
M. Wt: 363.4
InChI Key: QBYIALSMPVLGRC-UHFFFAOYSA-N
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Description

The compound 2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine features a fused imidazo[1,2-a]pyridine core substituted at the 2-position with a 3-nitrophenyl group via a pyridazine-thioether linkage. This structure combines electron-withdrawing (nitro) and sulfur-containing moieties, which are critical for modulating physicochemical and pharmacological properties.

Properties

IUPAC Name

2-[[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2S/c24-23(25)15-5-3-4-13(10-15)16-7-8-18(21-20-16)26-12-14-11-22-9-2-1-6-17(22)19-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYIALSMPVLGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CSC3=NN=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where the pyridazine derivative is treated with a nitrating agent such as nitric acid.

    Thiomethylation: The thiomethyl group is introduced by reacting the nitrophenyl-pyridazine intermediate with a thiomethylating agent like methylthiol.

    Formation of Imidazo[1,2-a]pyridine: The final step involves the cyclization of the intermediate with an appropriate reagent to form the imidazo[1,2-a]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The nitrophenyl group can also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Heterocycle Variations

Imidazo[1,2-a]pyridine Derivatives with Pyridine vs. Pyridazine Substituents
  • 2-Phenyl-3-((pyridin-2-ylthio)methyl)imidazo[1,2-a]pyridine (3a) :
    • Replaces pyridazine with pyridine in the thioether group.
    • Lower molecular weight (MW: ~335 g/mol) compared to the target compound (estimated MW: ~380 g/mol).
    • The pyridazine ring in the target compound may enhance π-π stacking and hydrogen bonding due to additional nitrogen atoms.
Pyridazine-Containing Analogs
  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine :
    • Shares a nitro group but lacks the pyridazine-thioether bridge.
    • Nitro group at the imidazo[1,2-a]pyridine 3-position (vs. 3-nitrophenyl in the target compound) likely reduces steric hindrance.

Substituent Effects on Solubility and Bioactivity

Nitro Group Positioning
  • 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine (L2) :
    • Lacks the pyridazine-thioether group but shares the 3-nitrophenyl substituent.
    • Exhibits moderate lipophilicity (LogP ~2.5) due to the nitro group, which may limit aqueous solubility compared to sulfonylmethyl derivatives .
Sulfur-Containing Modifications
  • 6-Chloro-8-[(4-Chlorophenyl)thio]-2-[(isopropylsulfonyl)methyl]-3-nitroimidazo[1,2-a]pyridine (3g) :
    • Sulfonylmethyl group improves aqueous solubility (>50 μM) compared to thioether analogs.
    • The target compound’s thioether linkage may confer higher membrane permeability but lower solubility than sulfonyl derivatives.
Thioether Formation Strategies
  • BCl₃-Mediated C–S Bond Formation :
    • Used to synthesize 3-((arylthio)methyl)imidazo[1,2-a]pyridines (e.g., 3a , 68% yield).
    • Likely applicable to the target compound’s synthesis, though pyridazine reactivity may require optimized conditions.
Copper-Catalyzed Multicomponent Reactions :
  • Generates imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and alkynes.
  • Not directly used for pyridazine-thioether systems but highlights the versatility of transition metal catalysis.

Data Tables: Key Comparative Metrics

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Solubility (μM) Key Bioactivity
Target Compound Imidazo[1,2-a]pyridine 3-Nitrophenyl-pyridazine-thioether ~380 <10 (predicted) N/A (inferred from analogs)
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine (L2) Imidazo[1,2-a]pyridine 3-Nitrophenyl 253.26 ~20 Antileishmanial potential
3g Imidazo[1,2-a]pyridine Isopropylsulfonylmethyl, 3-nitro 468.34 >50 Improved solubility
3a Imidazo[1,2-a]pyridine Pyridin-2-ylthioether ~335 ~15 Not reported

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